molecular formula C12H24N2O2S B2812548 N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1209391-99-0

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2812548
CAS No.: 1209391-99-0
M. Wt: 260.4
InChI Key: GDYFRSFHDOKHBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide” were not found, a related compound, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide”, can be synthesized through nucleophilic and amidation reactions .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a significant role in drug metabolism studies, offering a microbial-based system for producing mammalian metabolites. For instance, the biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, underwent biocatalytic processing with Actinoplanes missouriensis to generate several mammalian metabolites. This process allowed for the isolation and structural characterization of these metabolites in sufficient quantities, facilitating their analysis via nuclear magnetic resonance spectroscopy. This approach is particularly useful for drugs that are highly metabolized in preclinical species, providing a clearer understanding of their metabolic pathways and supporting clinical investigations by producing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).

Catalytic Asymmetric Synthesis

N-((1-isopropylpiperidin-4-yl)methyl)cyclopropanesulfonamide derivatives can serve as ligands in catalytic asymmetric synthesis. For example, the ligand N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has shown effectiveness in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This demonstrates the potential of such compounds in facilitating precise, asymmetric catalytic reactions, which are crucial for producing optically active pharmaceuticals (Wipf & Wang, 2002).

Inhibitory Action on Carbonic Anhydrase

Sulfonamide derivatives, structurally related to this compound, have been investigated for their inhibitory action on carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors display potent activity against multiple human carbonic anhydrase isoforms, including those implicated in diseases like cancer, obesity, and epilepsy. The development of such inhibitors offers potential therapeutic applications in treating these conditions by modulating enzyme activity (Carta et al., 2017).

Antimicrobial Properties

Research on this compound and related compounds has also explored their antimicrobial properties. For instance, sulfonamide derivatives have been synthesized and tested for their activity against various bacteria and fungi, showing promising results. These compounds could potentially contribute to the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Fadda et al., 2016).

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-10(2)14-7-5-11(6-8-14)9-13-17(15,16)12-3-4-12/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFRSFHDOKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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